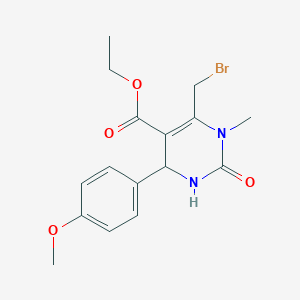![molecular formula C18H17N3O2 B4318877 3,5-bis(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4318877.png)
3,5-bis(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one
Übersicht
Beschreibung
3,5-bis(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one is a complex organic compound that belongs to the family of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is notable for its unique structure, which includes two dimethylamino groups and an anthraquinone moiety fused with an isoxazole ring. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Dimethylamino Groups: The dimethylamino groups can be introduced through nucleophilic substitution reactions using dimethylamine as the nucleophile.
Fusion with Anthraquinone Moiety: The final step involves the fusion of the isoxazole ring with an anthraquinone moiety, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solvent-free synthesis under ball-milling conditions. This method allows for the synthesis of isoxazoles in moderate to excellent yields using recyclable catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-bis(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Dimethylamine in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,5-bis(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,5-bis(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-dimethylisoxazole: Another isoxazole derivative with similar structural features.
3,5-diphenylisoxazole: Contains phenyl groups instead of dimethylamino groups.
3,5-dichloroisoxazole: Contains chlorine atoms instead of dimethylamino groups.
Uniqueness
3,5-bis(dimethylamino)-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its combination of dimethylamino groups and an anthraquinone moiety, which imparts distinct chemical and biological properties compared to other isoxazole derivatives .
Eigenschaften
IUPAC Name |
10,12-bis(dimethylamino)-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-20(2)12-9-13(21(3)4)16-15-14(12)17(22)10-7-5-6-8-11(10)18(15)23-19-16/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRHGJIQTYIORM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C2C3=C(C4=CC=CC=C4C2=O)ON=C13)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3,5-dimethylphenyl)-1,3,6-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4318800.png)
![4-{1,3-DIMETHYL-2,4-DIOXO-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURIN-8-YL}PHENYL ACETATE](/img/structure/B4318807.png)
![4-(4-bromophenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4318813.png)
![4-(4-METHOXYPHENYL)-1-METHYL-6-(4-METHYLPHENYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE](/img/structure/B4318822.png)

![2-amino-6-(2-bromophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4318847.png)
![2-amino-4,4-bis(ethylsulfanyl)-6-(4-fluorophenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4318852.png)
![2-AMINO-5-CYANO-6-(2,4-DICHLOROPHENYL)-4,4-BIS(ETHYLSULFANYL)-3-AZABICYCLO[3.1.0]HEX-2-EN-1-YL CYANIDE](/img/structure/B4318858.png)
![2-hydroxy-3-[(2-hydroxybenzylidene)amino]benzoic acid](/img/structure/B4318865.png)
![3-{[2-(4-FLUOROANILINO)ACETYL]AMINO}-2-HYDROXYBENZOIC ACID](/img/structure/B4318869.png)
![3-CHLORO-5-MORPHOLINO-6H-ANTHRA[1,9-CD]ISOXAZOL-6-ONE](/img/structure/B4318872.png)
![4-AMINO-6-(3-PHENOXYPHENYL)-3-AZASPIRO[BICYCLO[3.1.0]HEXANE-2,2'-[1,3]DIOXOLAN]-3-ENE-1,5-DICARBONITRILE](/img/structure/B4318882.png)
![4-amino-6-(2-furyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4318888.png)
![2-amino-4,4-bis(ethylsulfanyl)-6-(2,3,4-trimethoxyphenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4318892.png)
